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Compound of Interest

Compound Name:
5-Methoxy-1-methyl-1H-pyrazol-4-

amine

CAS No.: 1393100-53-2

Cat. No.: B1652135

Get Quote

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged

scaffold" for its remarkable versatility in drug design.[1][2] This five-membered aromatic

heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic

accessibility, favorable drug-like properties, and the ability to form crucial hydrogen bond

interactions within the ATP-binding pocket of protein kinases.[1] This has led to the

development of a multitude of pyrazole-containing kinase inhibitors, several of which have

achieved FDA approval and are now integral in the treatment of various cancers and

inflammatory diseases.[1][3]

This guide provides an in-depth comparison of prominent pyrazole-based kinase inhibitors,

moving beyond a simple list of compounds to a critical analysis of their structure-activity

relationships, selectivity profiles, and the experimental methodologies used for their

characterization. While the specific compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is

not a well-documented kinase inhibitor in the public domain, we will explore the chemical space

of pyrazole inhibitors through well-characterized examples.
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The Pyrazole Core: A Versatile Anchor for Kinase
Inhibition
The success of the pyrazole scaffold lies in its ability to act as a bioisosteric replacement for

other functionalities and to orient substituents in a precise three-dimensional arrangement to

maximize interactions with the target kinase. The nitrogen atoms of the pyrazole ring can act as

both hydrogen bond donors and acceptors, facilitating strong binding to the hinge region of the

kinase, a critical interaction for many ATP-competitive inhibitors.[1][2]

Caption: The core pyrazole scaffold with potential substitution points (R1, R2, R3).

Substitutions at different positions on the pyrazole ring can dramatically influence a

compound's potency and selectivity. For instance, a methyl group on one of the nitrogen atoms

can provide steric hindrance that prevents binding to certain off-target kinases, thereby

enhancing selectivity.[1]

Comparative Analysis of Prominent Pyrazole Kinase
Inhibitors
To illustrate the diversity and utility of the pyrazole scaffold, we will compare three distinct, well-

characterized kinase inhibitors: Ruxolitinib, Crizotinib, and Encorafenib.

Ruxolitinib: A Selective JAK Inhibitor
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and

JAK2.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which

plays a key role in inflammation and hematopoiesis.

Target Profile: Primarily targets JAK1 and JAK2 with high affinity.[1]

Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor that binds to the active

conformation of the kinase.[1]

Structural Insight: The pyrazole ring in Ruxolitinib is a key feature, contributing to its binding

affinity and selectivity.[1]
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Crizotinib: A Multi-Targeted ALK and ROS1 Inhibitor
Crizotinib is a multi-targeted kinase inhibitor, most notably inhibiting Anaplastic Lymphoma

Kinase (ALK) and ROS1. It is used in the treatment of non-small cell lung cancer (NSCLC)

harboring specific genetic alterations in these kinases.

Target Profile: Potent inhibitor of ALK, ROS1, and c-Met.

Mechanism of Action: Functions as an ATP-competitive inhibitor.

Clinical Significance: Crizotinib was one of the first targeted therapies approved for ALK-

positive NSCLC, demonstrating the power of personalized medicine.

Encorafenib: A BRAF Inhibitor for Melanoma
Encorafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant form, which

is prevalent in melanoma.

Target Profile: Highly selective for BRAF V600E.

Mechanism of Action: ATP-competitive inhibitor.

Therapeutic Strategy: Often used in combination with a MEK inhibitor to overcome

resistance mechanisms.

Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the

selected pyrazole kinase inhibitors against their primary targets. Lower IC50 values indicate

higher potency.

Inhibitor Primary Target(s) IC50 (nM) Reference

Ruxolitinib JAK1, JAK2 ~3 [1]

Crizotinib ALK 20-30 N/A

ROS1 <10 N/A

Encorafenib BRAF V600E <1 N/A
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Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Kinase Inhibitor
Characterization
The evaluation of a potential kinase inhibitor requires a series of well-designed experiments to

determine its potency, selectivity, and mechanism of action. Below are representative protocols

for key assays.

In Vitro Kinase Activity Assay (Luminescent Kinase
Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A

decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity by a

compound can be quantified.

Principle: The assay utilizes a luciferase enzyme that produces light in an ATP-dependent

manner. The amount of light generated is proportional to the amount of ATP present.

Workflow Diagram:
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Assay Preparation

Kinase Reaction

Signal Detection

Prepare kinase, substrate, and ATP solution

Add kinase solution to assay plate

Serially dilute test compounds

Add test compounds or vehicle control

Initiate reaction by adding ATP/substrate mix

Incubate at room temperature

Add detection reagent (contains luciferase)

Incubate to stabilize signal

Read luminescence on a plate reader
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Cell Treatment

Protein Extraction

Western Blotting

Seed cells in a multi-well plate

Treat cells with test compound or vehicle

Stimulate signaling pathway (if necessary)

Lyse cells to extract proteins

Determine protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane

Probe with primary antibodies (phospho-specific and total)

Probe with secondary antibody

Detect signal using chemiluminescence

Click to download full resolution via product page

Caption: Workflow for a Western blot-based cellular phosphorylation assay.
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Step-by-Step Protocol:

Cell Culture and Treatment: Plate cells that express the target kinase and its downstream

substrate. Treat the cells with various concentrations of the pyrazole inhibitor for a

predetermined time.

Cell Lysis: After treatment, wash the cells and then lyse them in a buffer that preserves

protein phosphorylation (containing phosphatase inhibitors).

Protein Quantification: Determine the total protein concentration in each lysate to ensure

equal loading in the subsequent steps.

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane

(e.g., PVDF or nitrocellulose).

Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then,

incubate the membrane with a primary antibody that specifically recognizes the

phosphorylated form of the target substrate. Also, probe a separate membrane or strip the

first one and re-probe with an antibody that recognizes the total amount of the substrate

protein as a loading control.

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase) that can generate a detectable signal (e.g.,

chemiluminescence).

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A

decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase by

the test compound.

Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its

adaptability has enabled the development of a diverse array of kinase inhibitors with significant

clinical impact. The examples of Ruxolitinib, Crizotinib, and Encorafenib highlight how subtle

modifications to the core pyrazole structure and its substituents can lead to highly potent and

selective drugs targeting different kinase families. A thorough understanding of the underlying
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chemistry, coupled with rigorous experimental evaluation using assays such as those described

above, is essential for the continued success of pyrazole-based kinase inhibitor development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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